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Core SAR and Selective Analog Development

The SAR study focused on modifying the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core of

dorsomorphin. Key modifications were made at the R1 (C-3 position) and R2 (4-phenyl group on C-6) sites

[1]. The table below summarizes the biological effects of dorsomorphin and its key analogs from the in vivo

zebrafish embryo model.

Compound R1 R2
Dorsalization (EC100,
μM)

ISV Disruption
(EC50, μM)

Toxicity (EC100,
μM)

Dorsomorphin
(DM)

- - 2.5 5 20

LDN-193189 - - 3 20 20

DMH1 - - 0.2 No (>50) No (>50)

DMH2 - - 0.1 No (>50) 25

DMH3 - - 1 No (>50) No (>50)

DMH4 - - No (>50) 1 No (>50)
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Compound R1 R2
Dorsalization (EC100,
μM)

ISV Disruption
(EC50, μM)

Toxicity (EC100,
μM)

SU5416 - - No 2 5

Table: In vivo activity and selectivity profiles of dorsomorphin and its analogs. Dorsalization indicates anti-

BMP activity; Intersomitic Vessel (ISV) disruption indicates anti-angiogenic/VEGF inhibitory activity;

Toxicity indicates non-specific cell death or developmental defects. Data adapted from [1].

Key findings from the SAR include:

DMH1, DMH2, and DMH3 are highly selective BMP inhibitors that cause dorsalization without
disrupting intersomitic vessel formation, demonstrating that BMP signaling is not required for

zebrafish angiogenesis [1].
DMH4 is a selective VEGF inhibitor that disrupts angiogenesis without affecting the dorsoventral axis

[1].
Compared to dorsomorphin, DMH1 is more potent (lower EC100 for dorsalization) and highly

selective, showing no off-target toxicity even at high concentrations [1].

Experimental Protocols for Key Assays

The in vivo SAR study was conducted using zebrafish embryos, which served as a vertebrate platform to

simultaneously assess a compound's bioactivity, selectivity, and bioavailability [1].

In Vivo Zebrafish Embryo Screening:

Compound Administration: Test compounds are administered to zebrafish embryos by adding

them to the embryo medium (E3 medium). Treatment typically starts at specific developmental
stages, such as 3 hours post-fertilization (hpf) for assessing effects on dorsoventral

patterning or 12 hpf for specific analysis of angiogenesis without affecting earlier axis formation
[1] [2].

Phenotypic Assessment:
BMP Inhibition: Scored by the dorsalized phenotype (a shortened and curved body

axis) in embryos treated from 3 hpf. The effective concentration causing 100% of
embryos to be severely dorsalized is reported as EC100 [1].

VEGF Inhibition / Anti-Angiogenesis: Assessed in transgenic embryos (e.g.,
Tg(fli:1a:EGFP)y1) treated from 12 hpf. Angiogenic defects are visualized by the
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disruption and shortening of intersomitic vessels (ISV) at 48 hpf. The concentration

inhibiting 50% of ISVs is reported as EC50 [1].
Non-specific Toxicity: Defined by early embryonic lethality, general developmental

delay, or non-specific malformations. The concentration causing 100% lethality or
abnormality is the toxicity EC100 [1].

In Vitro Cell-Based Validation:

BMP Signaling Inhibition: Measured by the compound's ability to inhibit BMP-induced
SMAD1/5/8 phosphorylation and the expression of downstream target genes (e.g., Id1) in cell

lines like C2C12. Inhibition of BMP-mediated osteogenic differentiation can be assessed by a
decrease in alkaline phosphatase activity [3].

VEGF Signaling Inhibition: Evaluated in cultured endothelial cells (e.g., bovine aortic
endothelial cells) by measuring the inhibition of VEGF-stimulated phosphorylation of the VEGF

type-2 receptor (Flk1/KDR) using Western blot analysis [1].

Visualizing Signaling Pathways and Workflow

The following diagrams illustrate the key pathways and experimental concepts discussed.
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Diagram: Dorsomorphin non-selectively inhibits BMP, VEGF, and AMPK pathways, causing multiple

effects. Selective analogs like DMH1 and DMH4 target individual pathways.
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Diagram: The in vivo SAR workflow in zebrafish embryos screens for selective BMP inhibitors based on

specific phenotypic outputs.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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